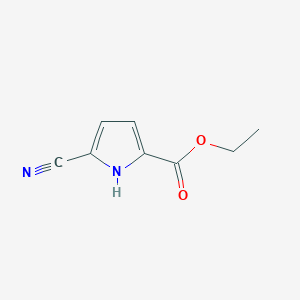

Ethyl 5-cyano-1H-pyrrole-2-carboxylate

Description

Ethyl 5-cyano-1H-pyrrole-2-carboxylate (CAS 21635-99-4, molecular formula C₈H₈N₂O₂) is a pyrrole-based ester derivative featuring a cyano (-CN) substituent at the 5-position and an ethyl carboxylate group at the 2-position. This compound serves as a critical intermediate in medicinal chemistry and materials science due to its electron-withdrawing cyano group, which enhances reactivity in nucleophilic substitution and cycloaddition reactions .

Propriétés

IUPAC Name |

ethyl 5-cyano-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h3-4,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHVTCUDJVHQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665283 | |

| Record name | Ethyl 5-cyano-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21635-99-4 | |

| Record name | Ethyl 5-cyano-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

Ethyl 5-cyano-1H-pyrrole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound features a pyrrole ring with a cyano group at the 5-position and an ethyl ester at the 2-position. Its molecular formula is with a molecular weight of approximately 164.16 g/mol. The presence of both the cyano and carboxylate functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, related pyrrole compounds have demonstrated efficacy against various bacterial strains, suggesting that the cyano group may play a crucial role in enhancing antibacterial activity through interaction with microbial enzymes or receptors .

Cytotoxic Effects

Studies have shown that this compound can inhibit cancer cell growth. The mechanism appears to involve the disruption of microtubule formation, which is essential for cell division. This action is similar to that of known microtubule inhibitors, making it a candidate for further investigation as a potential anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Microtubule Depolymerization : Compounds with a pyrrole core have been shown to interact with tubulin, leading to microtubule destabilization. This effect is critical in cancer therapies aimed at halting cell proliferation .

- Enzyme Inhibition : The cyano group may facilitate binding to specific enzymes involved in metabolic pathways, thereby inhibiting their function and leading to therapeutic effects against infections and tumors .

- Receptor Interaction : The structural features of this compound suggest potential interactions with various biological receptors, which could modulate signaling pathways relevant to disease processes .

Case Studies

Several studies have documented the biological effects of related compounds:

- Study on Microtubule Inhibitors : A study reported that pyrrole derivatives with cyano substitutions exhibited significant cytotoxicity against cancer cell lines by disrupting microtubule dynamics, highlighting the potential of this compound as an anticancer agent .

- Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of pyrrole derivatives, finding that modifications at the cyano position enhanced activity against Gram-positive bacteria, indicating a promising direction for developing new antibiotics .

Comparative Analysis

To provide a clearer understanding of this compound's biological activity, here is a comparison with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyano group at 5-position; ethyl ester | Anticancer, antimicrobial |

| Ethyl 4-Cyano-1H-Pyrrole-3-Carboxylate | Cyano group at 4-position; carboxylate | Antimicrobial, enzyme inhibition |

| Methyl 4-Cyano-1H-Pyrrole-3-Carboxylate | Methyl ester instead of ethyl | Variations in solubility; less potent |

| Ethyl 5-Amino-1H-Pyrrole-2-Carboxylate | Amino group instead of cyano | Potentially different activity profile |

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 5-cyano-1H-pyrrole-2-carboxylate features a pyrrole ring with a cyano group at the 5-position and an ethyl ester at the 2-position. Its molecular weight is approximately 164.16 g/mol, and it exhibits both hydrophilic and lipophilic characteristics due to its functional groups. This dual nature enhances its interaction with biological targets.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its reactive functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester can undergo hydrolysis or transesterification, making it versatile for various synthetic pathways.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism involves disruption of microtubule formation, akin to known microtubule inhibitors, suggesting its candidacy for further development as an anticancer agent.

- Antimicrobial Properties : Research has shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. The presence of the cyano group may enhance this activity by facilitating interactions with microbial enzymes.

Biochemical Applications

The compound's structural features allow it to interact with specific biological receptors and enzymes, potentially modulating various biochemical pathways. This interaction can lead to therapeutic effects against infections and tumors through mechanisms such as enzyme inhibition and receptor modulation.

Study on Anticancer Properties

One notable study focused on the efficacy of this compound against cancer cell lines. The results demonstrated significant cytotoxicity, attributed to the compound's ability to destabilize microtubules, which are crucial for cell division. This finding underscores the compound's potential as a lead structure for developing new anticancer therapies.

Investigation of Antimicrobial Activity

Another investigation assessed the antimicrobial properties of pyrrole derivatives, including this compound. The study found enhanced activity against Gram-positive bacteria, indicating that modifications at the cyano position could lead to novel antibiotic candidates.

Comparaison Avec Des Composés Similaires

Substituent Variations in Pyrrole Derivatives

The following table compares Ethyl 5-cyano-1H-pyrrole-2-carboxylate with analogous pyrrole esters differing in substituents:

Key Observations :

- Electronic Effects: The cyano group in this compound imparts strong electron-withdrawing properties, enhancing electrophilicity at the pyrrole ring compared to methyl (-CH₃) or methoxy (-OCH₃) substituents .

- Synthetic Yields: Methoxy-substituted derivatives (e.g., 85% yield for Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) suggest superior stability under hydrogenation conditions compared to chloro or cyano analogs .

- Reactivity: The formyl (-CHO) substituent in Ethyl 5-formyl-1H-pyrrole-2-carboxylate enables Schiff base formation, whereas the cyano group favors nucleophilic additions .

Comparison with Pyrazole and Pyrrolopyridine Analogs

Ethyl 5-cyano-1H-pyrazole-4-carboxylate (CAS 98476-09-6) and Ethyl 5-cyano-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 321430-95-9) highlight the impact of heterocyclic core modifications:

Key Observations :

- Aromaticity : Pyrrole derivatives exhibit higher aromatic stability compared to pyrazole analogs, influencing their electronic spectra and reactivity .

- Biological Relevance : Pyrrolopyridine derivatives (e.g., CAS 321430-95-9) are explored as kinase inhibitors due to their planar fused-ring systems .

Méthodes De Préparation

Synthesis from Chlorosulfonyl Isocyanate and Ethyl Pyrrole-2-carboxylate

One of the documented synthetic routes involves the reaction of chlorosulfonyl isocyanate with ethyl pyrrole-2-carboxylate. This method was reported by Pinter et al. in the Journal of Organic Chemistry (2013).

-

- Solvents: N,N-dimethylformamide (DMF) and acetonitrile

- Temperature range: -40 °C to 20 °C

- Reaction time: 24 hours

Yield: Approximately 24% under these conditions.

Mechanism Insights:

The reaction likely proceeds via nucleophilic attack of the pyrrole nitrogen on the chlorosulfonyl isocyanate, followed by rearrangement and elimination steps leading to the cyano-substituted pyrrole carboxylate.

| Parameter | Details |

|---|---|

| Starting materials | Chlorosulfonyl isocyanate, Ethyl pyrrole-2-carboxylate |

| Solvents | DMF, Acetonitrile |

| Temperature | -40 °C to 20 °C |

| Reaction time | 24 hours |

| Yield | 24% |

This method, despite moderate yield, is notable for its use of readily available reagents and mild conditions.

One-Pot Electrocyclization/Oxidation from Chalcones and Glycine Esters

A more recent and elegant approach involves a one-pot synthesis utilizing an electrocyclic ring closure mechanism. This method was described in The Journal of Organic Chemistry (2014).

-

- Starting from chalcones and glycine esters or amides

- Formation of 3,4-dihydro-2H-pyrrole intermediates in situ

- Oxidation to pyrroles using stoichiometric oxidants or catalytic copper(II) with air

- Moderate to high yields with tolerance to various functional groups

Advantages:

This approach allows for the synthesis of pyrrole-2-carboxylates, including ethyl 5-cyano-1H-pyrrole-2-carboxylate derivatives, in a streamlined process avoiding isolation of intermediates.

| Parameter | Details |

|---|---|

| Starting materials | Chalcones, Glycine esters or amides |

| Key step | Electrocyclic ring closure |

| Oxidants | Stoichiometric oxidants or Cu(II)/air |

| Yield range | Moderate to high |

| Functional group tolerance | Broad |

This method is particularly useful for accessing polyfunctionalized pyrrole scaffolds and can be adapted for cyano-substituted derivatives.

Multi-Step Synthesis via Sarcosine and Ethoxymethylenemalononitrile

A general synthetic strategy for cyano-substituted pyrrole carboxylates involves the condensation of sarcosine derivatives with ethoxymethylenemalononitrile in the presence of a base, as outlined in a 2020 research report.

-

- Sarcosine is first converted to its chlorohydrate salt by reaction with acetyl chloride and alcohol under reflux

- Addition of sodium carbonate and ethoxymethylenemalononitrile in DMF

- Heating at 60 °C for 6 hours

- Isolation by precipitation and recrystallization

Outcome:

This method yields methyl or ethyl cyano-substituted pyrrole carboxylates with good purity after recrystallization.

| Step | Conditions |

|---|---|

| Sarcosine conversion | Acetyl chloride, alcohol, reflux 3 h |

| Condensation | Sodium carbonate, ethoxymethylenemalononitrile, DMF, 60 °C, 6 h |

| Work-up | Precipitation in water, filtration, recrystallization |

This method is versatile and allows for modification of ester groups and substitution patterns.

Catalytic Multi-Component Reactions Using t-ZrO2 Catalyst

An efficient catalytic approach involves multi-component reactions catalyzed by tetragonal zirconia (t-ZrO2), enabling the synthesis of ethyl 5-cyano-substituted pyrrole derivatives.

-

- Reactants: Benzaldehyde, malononitrile, ethyl acetoacetate, and aniline

- Catalyst: t-ZrO2 (10 mol%)

- Solvent: Ethanol-water mixture (1:1)

- Reaction time: 2 hours reflux for pyrrole derivatives; shorter for related compounds

-

- Filtration to remove catalyst

- Extraction with ethyl acetate

- Evaporation and recrystallization from hot ethanol

Yields: High, typically around 90% or more for related pyrrole carboxylates.

| Parameter | Details |

|---|---|

| Reactants | Benzaldehyde, malononitrile, ethyl acetoacetate, aniline |

| Catalyst | t-ZrO2 (10 mol%) |

| Solvent | Ethanol-water (1:1) |

| Reaction time | 2 hours reflux |

| Yield | ~92% |

This method provides a green and efficient route with easy catalyst recovery and high purity products.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonyl isocyanate route | Chlorosulfonyl isocyanate, ethyl pyrrole-2-carboxylate | DMF/acetonitrile, -40 to 20 °C, 24 h | 24 | Moderate yield, mild conditions |

| One-pot electrocyclization | Chalcones, glycine esters/amides | One-pot, oxidation by Cu(II)/air | Moderate to High | Broad functional group tolerance |

| Sarcosine condensation | Sarcosine, ethoxymethylenemalononitrile | DMF, 60 °C, 6 h | Good | Multi-step, versatile |

| t-ZrO2 catalyzed multi-component | Benzaldehyde, malononitrile, ethyl acetoacetate, aniline | Ethanol-water, reflux, 2 h | ~92 | High yield, green catalyst |

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for characterizing Ethyl 5-cyano-1H-pyrrole-2-carboxylate, and how should data be interpreted?

- Methodology :

- 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For example, the cyano group (δ ~110-120 ppm in 13C NMR) and ester carbonyl (δ ~160-165 ppm) are critical markers. Compare with literature data for pyrrole derivatives, such as δ 161.6 ppm for ester carbonyls in analogous compounds .

- HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns. Discrepancies >5 ppm require re-evaluation of synthetic purity or side reactions .

- X-ray crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding using SHELX-refined structures. For example, planar pyrrole rings and N–H⋯O interactions in crystal packing can validate tautomeric forms .

Q. What are the established synthetic protocols for this compound, and how do reaction conditions affect yield?

- Methodology :

- Isoxazole cyclization : React 3-alkoxyacrylonitriles with ethyl isocyanoacetate under basic conditions (e.g., K2CO3 in DMF). Yields (~40-50%) depend on temperature control (60-80°C) and exclusion of moisture .

- Annulation reactions : Use Pd-catalyzed cross-coupling to introduce substituents. For example, Suzuki-Miyaura coupling with aryl boronic acids requires inert atmospheres to prevent catalyst deactivation .

- Troubleshooting : Low yields (<30%) may arise from competing hydrolysis of the cyano group; use anhydrous solvents and molecular sieves .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) aid in understanding the reactivity of this compound in annulation reactions?

- Methodology :

- DFT calculations : Model transition states for cycloaddition reactions. For example, assess frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in [3+2] annulations .

- Charge distribution analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. The cyano group’s electron-withdrawing effect directs electrophilic substitution to the pyrrole C3 position .

- Solvent effects : Simulate solvent polarity (e.g., DMSO vs. THF) to optimize reaction kinetics and selectivity .

Q. What strategies are effective for resolving contradictions in reported synthetic yields of this compound derivatives?

- Methodology :

- Control experiments : Replicate conditions from conflicting studies (e.g., 48% vs. <30% yields) while monitoring intermediate stability via TLC or in situ IR .

- Side-product analysis : Use LC-MS to detect hydrolysis byproducts (e.g., carboxylic acids) or dimerization species. Adjust pH or reaction time to suppress undesired pathways .

- Catalyst screening : Compare Pd(OAc)2, CuI, or organocatalysts to identify optimal systems for specific substituents (e.g., electron-deficient aryl groups) .

Q. How does X-ray crystallography contribute to the structural elucidation of this compound derivatives?

- Methodology :

- Data collection : Use single-crystal diffraction (Mo-Kα radiation) and SHELXL refinement to resolve disorder, as seen in planar pyrrole rings with R factors <0.08 .

- Hydrogen bonding networks : Analyze N–H⋯O interactions (e.g., 2.8-3.0 Å distances) to predict solubility and polymorph stability .

- Comparative studies : Overlay DFT-optimized geometries with crystallographic data to validate computational models .

Q. In what ways can this compound serve as a precursor for bioactive heterocyclic compounds?

- Methodology :

- Pyrrolo-imidazoles : React with amidines under microwave irradiation (120°C, 30 min) to form fused rings. Monitor regioselectivity via NOESY NMR .

- Anticancer agents : Functionalize the pyrrole core with chlorophenyl groups via SNAr reactions, as demonstrated in analogues with IC50 values <10 μM .

- Enzyme inhibitors : Screen derivatives against kinase targets using molecular docking (e.g., AutoDock Vina) and validate with SPR binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.